molecular formula C26H28N2O B3442048 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- CAS No. 48221-27-8

1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-

Cat. No.: B3442048
CAS No.: 48221-27-8
M. Wt: 384.5 g/mol
InChI Key: AVZIJOPNYHUBGV-UHFFFAOYSA-N
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Description

1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- is a synthetic compound with a complex molecular structureThe compound has a molecular formula of C32H32N2O and a molecular weight of 460.61 g/mol .

Preparation Methods

The synthesis of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- involves several steps. One common method includes the reaction of benzhydryl chloride with piperazine to form 1-benzhydryl-4-(chloromethyl)piperazine. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can reduce inflammation and other related processes. The compound may also interact with various receptors and enzymes, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- can be compared with other similar compounds, such as:

    Cinnarizine: A well-known calcium channel blocker with similar anti-inflammatory properties.

    Flunarizine: Another calcium channel blocker used for its therapeutic effects in conditions like migraines.

    Lidoflazine: A compound with similar structural features and pharmacological activities.

The uniqueness of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c29-25(22-10-4-1-5-11-22)16-17-27-18-20-28(21-19-27)26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIJOPNYHUBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360038
Record name 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48221-27-8
Record name 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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